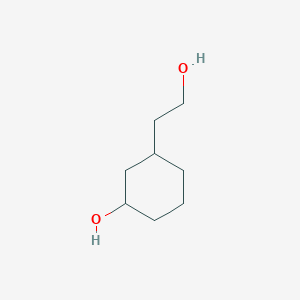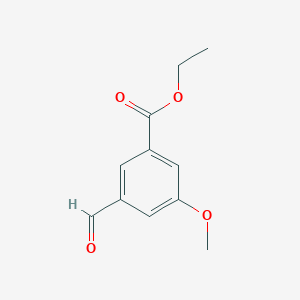![molecular formula C21H22N2O4 B14140362 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide CAS No. 1024026-79-6](/img/structure/B14140362.png)
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoindole moiety
Métodos De Preparación
The synthesis of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. These methods can enhance the efficiency of the synthesis process and reduce the production costs.
Análisis De Reacciones Químicas
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound for drug development. It may serve as a starting point for designing new pharmaceuticals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand how it exerts its effects at the molecular level .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide stands out due to its unique structural features and diverse applications. Similar compounds include:
Quinoxalin-2(1H)-ones: These compounds share a similar isoindole moiety but differ in their overall structure and reactivity.
Cyclopropane derivatives: Compounds with cyclopropane rings exhibit similar chemical properties but may have different biological activities and applications.
The uniqueness of this compound lies in its combination of structural elements, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
1024026-79-6 |
|---|---|
Fórmula molecular |
C21H22N2O4 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H22N2O4/c1-10(19(24)22-15-5-3-4-6-16(15)27-2)23-20(25)17-11-7-8-12(14-9-13(11)14)18(17)21(23)26/h3-8,10-14,17-18H,9H2,1-2H3,(H,22,24) |
Clave InChI |
NJSSMZVQWVNTKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=CC=C1OC)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


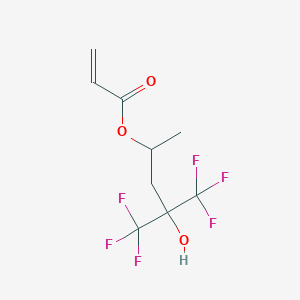
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)

![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
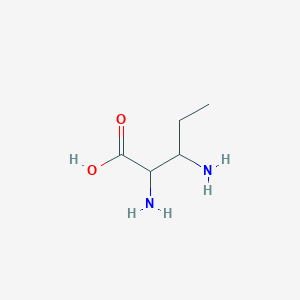
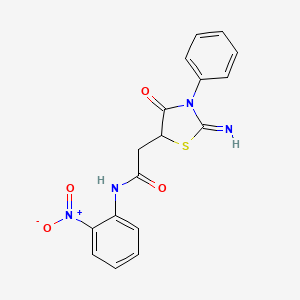
![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
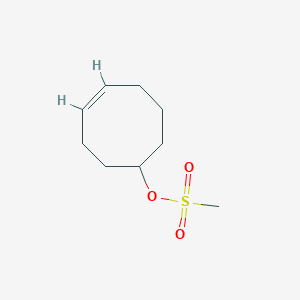
![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)
